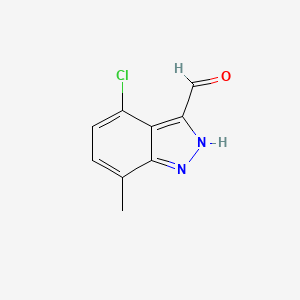

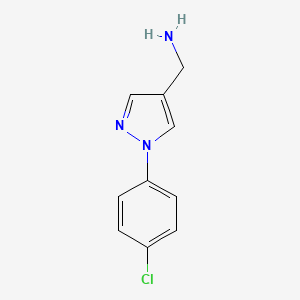

4-氯-7-甲基-1H-吲唑-3-甲醛

描述

“4-Chloro-7-methyl-1H-indazole-3-carbaldehyde” is a chemical compound that belongs to the indazole family . Indazole derivatives are known for their wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles, including “4-Chloro-7-methyl-1H-indazole-3-carbaldehyde”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

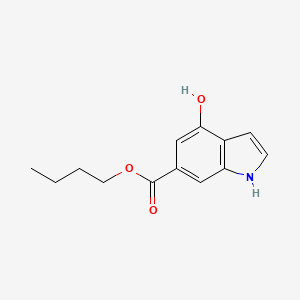

The molecular structure of “4-Chloro-7-methyl-1H-indazole-3-carbaldehyde” is characterized by the presence of a 1H-indazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学研究应用

医药应用

含吲唑的杂环化合物,如4-氯-7-甲基-1H-吲唑-3-甲醛,具有广泛的医药应用 . 它们用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌剂 . 近年来上市的几种药物含有吲唑结构单元 .

合成策略

包括4-氯-7-甲基-1H-吲唑-3-甲醛在内的1H-和2H-吲唑的合成一直是近年来的研究重点 . 这些策略包括过渡金属催化的反应、还原环化反应,以及在没有催化剂和溶剂的情况下,通过连续形成C-N和N-N键从2-叠氮苯甲醛和胺类合成2H-吲唑 .

磷脂酰肌醇3-激酶δ抑制剂

吲唑也可以用作磷脂酰肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸道疾病 .

抗肿瘤活性

吲唑衍生物已显示出显著的抗肿瘤活性 . 例如,尼拉帕利是一种含吲唑的化合物,已被广泛用作抗癌药物,用于治疗复发性上皮性卵巢癌、输卵管癌或原发性腹膜癌、乳腺癌和前列腺癌 .

酪氨酸激酶抑制剂

帕唑帕尼是另一种吲唑衍生物,是一种酪氨酸激酶抑制剂,已被FDA批准用于治疗肾细胞癌 .

抗增殖活性

3-氨基-1H-吲唑-1-甲酰胺是一种类型的吲唑衍生物,已显示出有趣的抗增殖活性 . 已发现它们在低于1μM的浓度下抑制许多肿瘤细胞系的细胞生长,导致细胞周期G0-G1期的阻滞 .

抗炎和抗心律失常活性

抗真菌和抗菌活性

作用机制

Target of Action

Indazole derivatives, such as 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde, are known to be ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . .

Mode of Action

Indazole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .

Biochemical Pathways

Indazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indazole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

未来方向

属性

IUPAC Name |

4-chloro-7-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDYFDLFHVNOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B1648846.png)

![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648858.png)

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648862.png)

![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)

![2-((6-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B1648894.png)